molecular formula C16H14N2O4 B11813113 3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11813113
M. Wt: 298.29 g/mol
InChI Key: GQNOZSSVGCEMSY-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a unique structure combining an isoxazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyridine derivatives, such as 4-methylpyridine-2-carboxylic acid and pyridine-3-carboxylic acid .

Uniqueness

What sets 3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H14N2O4/c1-9-7-12(16(19)20)14-13(18-22-15(14)17-9)8-10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,19,20)

InChI Key

GQNOZSSVGCEMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)CC3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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